Ethylaminomethylbenzodioxan

Description

The exact mass of the compound Ethylaminomethylbenzodioxan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylaminomethylbenzodioxan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylaminomethylbenzodioxan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

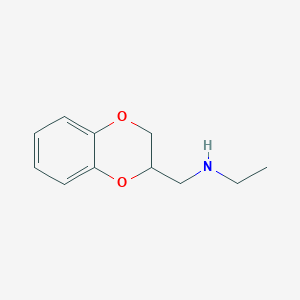

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-12-7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9,12H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPHXPWNPFQMGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1COC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401233216 |

Source

|

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21398-66-3 |

Source

|

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21398-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-2-methylamine, N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021398663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2,3-dihydro-1,4-benzodioxin-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401233216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: The Role of Ethylaminomethylbenzodioxan in Adrenergic Signal Transduction

Executive Summary

Ethylaminomethylbenzodioxan (historically designated as F 883 or Prosympal , and structurally related to Piperoxan/F 933 ) represents a foundational scaffold in the pharmacology of adrenergic antagonism. As a potent, competitive

This guide details the molecular mechanism of ethylaminomethylbenzodioxan, specifically its interference with G-protein coupled receptor (GPCR) signal transduction, and provides validated protocols for its application in competitive binding assays and functional tissue studies.

Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8][9][10][11]

The benzodioxan moiety is a "privileged structure" in medicinal chemistry, capable of mimicking the catechol ring of norepinephrine while lacking the hydroxyl groups required for agonist efficacy.

-

Chemical Name: 2-(diethylaminomethyl)-1,4-benzodioxan (Prosympal).

-

Class: Competitive non-selective

-adrenergic antagonist. -

Key Structural Feature: The 1,4-benzodioxan ring system provides rigid steric bulk that occludes the orthosteric binding site of the

-receptor, preventing the conformational shift in Transmembrane Helix 5 and 6 (TM5/TM6) necessary for G-protein activation.

Structural Homology and Selectivity

Unlike the haloalkylamines (e.g., phenoxybenzamine) which bind irreversibly via covalent alkylation, ethylaminomethylbenzodioxan binds reversibly . This reversibility makes it an ideal probe for determining equilibrium dissociation constants (

| Compound | Structure / Class | Binding Mode | Primary Target |

| Ethylaminomethylbenzodioxan (Prosympal) | Benzodioxan | Reversible / Competitive | |

| Piperoxan (F 933) | Benzodioxan (Piperidine analog) | Reversible / Competitive | |

| WB 4101 | Benzodioxan derivative | Reversible / Competitive | |

| Phenoxybenzamine | Haloalkylamine | Irreversible / Covalent |

Mechanism of Action: Signal Transduction Blockade

The primary utility of ethylaminomethylbenzodioxan is the interruption of the

The -Adrenergic Pathway ( Coupling)

Under normal physiological conditions, agonist binding to the

-

Transduction:

activates Phospholipase C -

Second Messengers: PLC

hydrolyzes -

Effect:

triggers

The Antagonist Effect: Ethylaminomethylbenzodioxan occupies the receptor pocket, preventing the initial GDP-GTP exchange. The entire downstream cascade is silenced, resulting in vasodilation.

The "Adrenaline Reversal" Phenomenon

A defining characteristic of this molecule is its ability to invert the blood pressure response to epinephrine.

-

Control (Epi only): Epi activates

(pressor) and -

Experimental (Epi + Ethylaminomethylbenzodioxan): The

component is blocked. The

Visualization: Adrenergic Signal Transduction & Blockade

The following diagram illustrates the competitive antagonism at the

Figure 1: Signal transduction pathway of the

Experimental Protocols

To utilize ethylaminomethylbenzodioxan effectively in research, two primary methodologies are recommended: Radioligand Binding (for affinity quantification) and Functional Organ Bath (for efficacy/potency).

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (

Materials:

-

Rat cerebral cortex membranes (rich in

-ARs).[3] -

Radioligand:

-Prazosin (0.2 nM final concentration). -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Displacer: Ethylaminomethylbenzodioxan (

M to

Workflow:

-

Homogenization: Homogenize tissue in ice-cold buffer (Polytron, 15s burst). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation: In 96-well plates, add:

-

50

L Membrane prep. -

50

L -

50

L Ethylaminomethylbenzodioxan (varying concentrations). -

Non-specific binding control: Add 10

M Phentolamine to separate wells.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis:

Calculate specific binding. Plot % Inhibition vs. Log[Concentration]. Use the Cheng-Prusoff equation to determine

Protocol B: Functional Organ Bath (Rat Aorta)

Objective: Demonstrate competitive antagonism (Schild Analysis).

-

Preparation: Isolate thoracic aorta from Wistar rats; remove endothelium mechanically. Cut into 3-mm rings.

-

Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, 95%

/5% -

Equilibration: Allow 60 min equilibration, washing every 15 min.

-

Control Curve: Generate a cumulative concentration-response curve (CRC) to Phenylephrine (Agonist). Wash out.

-

Incubation: Incubate with Ethylaminomethylbenzodioxan (e.g., 100 nM) for 30 min.

-

Test Curve: Generate a second CRC to Phenylephrine in the presence of the antagonist.

-

Result: The curve should shift parallel to the right without depression of the maximum response (

), confirming competitive antagonism .

Visualization: Experimental Workflow

The following flow illustrates the critical steps in the radioligand binding validation process.

Figure 2: Workflow for the competitive radioligand binding assay used to determine receptor affinity (

Comparative Pharmacology

When selecting an antagonist for experimental design, it is crucial to understand how ethylaminomethylbenzodioxan compares to other standard agents.

| Feature | Ethylaminomethylbenzodioxan | Phentolamine | Phenoxybenzamine | Prazosin |

| Receptor Selectivity | Non-selective ( | Non-selective ( | Non-selective ( | Highly Selective ( |

| Binding Kinetics | Rapid, Reversible | Rapid, Reversible | Slow, Irreversible | Rapid, Reversible |

| Duration of Action | Short to Intermediate | Short | Very Long (Turnover dependent) | Intermediate |

| Primary Research Use | Structural template; Competitive assays | Pheochromocytoma diagnosis (Historical) | Receptor inactivation (Alkylation) | Hypertension models |

| Signal Impact | Blocks | Blocks | Destroys receptor function | Blocks |

References

- Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane. Archives Internationales de Pharmacodynamie et de Thérapie.

-

Melchiorre, C., et al. (2003).[4] Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. Link

-

Guimaraes, S., & Moura, D. (2001). Vascular adrenoceptors: an update. Pharmacological Reviews. Link

-

Bylund, D. B., et al. (1994). International Union of Pharmacology nomenclature of adrenoceptors. Pharmacological Reviews. Link

-

Langer, S. Z. (1974). Presynaptic regulation of catecholamine release. Biochemical Pharmacology. Link

Sources

- 1. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 2. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the History and Discovery of Ethylaminomethylbenzodioxan as an Antagonist

Abstract

This guide provides a comprehensive technical overview of the historical context, synthesis, and pharmacological discovery of ethylaminomethylbenzodioxan and its closely related analogues. It details the pioneering work of Ernest Fourneau's laboratory at the Pasteur Institute in the 1930s, which systematically explored the therapeutic potential of benzodioxan derivatives. This research led to the identification of the first clinically significant α-adrenergic antagonists, fundamentally shaping the field of autonomic pharmacology. We will examine the experimental methodologies of the era, the elucidation of the "sympatholytic" mechanism of action, and the lasting impact of these early discoveries on modern drug development.

Introduction: The Search for Sympatholytics in the Early 20th Century

The early 1900s were a transformative period in pharmacology. The chemical structure of adrenaline (epinephrine) had been elucidated, and its profound physiological effects on the sympathetic nervous system were well-documented. This led to a concerted effort by chemists and physiologists to develop compounds that could either mimic (sympathomimetics) or block (sympatholytics) its actions. The primary goal was to find therapeutic agents capable of controlling conditions characterized by sympathetic overactivity, such as hypertension.[1] Early efforts were challenging, as the concept of specific adrenergic receptors (alpha and beta) had not yet been formulated. Instead, researchers relied on observing the reversal of adrenaline's effects in whole-animal or isolated organ models to identify antagonist activity.

The Fourneau Laboratory: A Systematic Approach to Drug Discovery

At the forefront of this research was the laboratory of Ernest Fourneau at the Pasteur Institute in Paris. Fourneau, a medicinal chemist, in collaboration with the pharmacologist Daniel Bovet, established a systematic program to synthesize and screen novel chemical entities for therapeutic potential.[2] Their approach was methodical: create a core chemical scaffold—in this case, 1,4-benzodioxane—and then generate a library of derivatives by modifying the side chains attached to it.[3][4] This strategy allowed for the exploration of structure-activity relationships (SAR), a foundational concept in modern medicinal chemistry.[2]

The 1,4-benzodioxane scaffold itself was a promising starting point, and its derivatives would later be explored for a wide range of biological activities, including anticancer and antibacterial properties.[4][5]

Synthesis and the Emergence of an Antagonist Profile

The synthesis of the benzodioxan core was typically achieved through the condensation of catechol with epichlorohydrin.[2] This reaction forms a 2-hydroxymethyl-1,4-benzodioxane intermediate. To create the desired aminomethyl derivatives, the hydroxyl group was first converted to a more reactive leaving group, such as a chloride, by treating it with thionyl chloride.[2] This 2-chloromethyl-1,4-benzodioxane could then be reacted with various amines to generate a diverse library of compounds for pharmacological testing.[6]

It was through this systematic process that Fourneau and Bovet synthesized a series of compounds, including the specific compound of interest, ethylaminomethylbenzodioxan, and its more famous analogue, Piperoxan (also known as benodaine or F. 933).[2][7][8] Piperoxan, or 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)piperidine, was one of the most potent compounds to emerge from this series.[2][7]

Workflow: From Synthesis to Discovery

The logical flow of the research program at the Fourneau laboratory can be visualized as a multi-step process, beginning with chemical synthesis and culminating in the identification of a lead compound.

Pharmacological Characterization: The Adrenaline Reversal Experiment

The key to identifying the antagonistic properties of ethylaminomethylbenzodioxan and Piperoxan was the classic "adrenaline reversal" experiment, a hallmark of α-adrenergic blockade. These early compounds were non-selective, blocking both alpha-1 and alpha-2 receptors.[9][10]

The α1-adrenergic receptors, located on vascular smooth muscle, cause vasoconstriction when activated by catecholamines like epinephrine.[9][10] The α2-receptors are found on presynaptic nerve terminals and inhibit further norepinephrine release in a negative feedback loop.[9][10][11] By blocking both receptor types, these early non-selective antagonists caused vasodilation but also increased norepinephrine release, which could lead to side effects like tachycardia.[1][9]

Experimental Protocol: Adrenaline Reversal in the Anesthetized Cat

-

Animal Preparation: A cat is anesthetized (e.g., with chloralose or a barbiturate). The carotid artery is cannulated to measure arterial blood pressure directly, and the femoral vein is cannulated for intravenous drug administration.

-

Baseline Measurement: A baseline blood pressure is established and recorded.

-

Adrenaline Challenge (Control): A standard dose of adrenaline (epinephrine) is injected intravenously. This produces a characteristic, sharp increase in blood pressure (the "pressor" effect) due to α1-receptor-mediated vasoconstriction.

-

Antagonist Administration: A dose of the test compound (e.g., ethylaminomethylbenzodioxan) is administered intravenously.

-

Adrenaline Challenge (Post-Antagonist): After a short period to allow for drug distribution, the same standard dose of adrenaline is injected again.

-

Observation: In the presence of an effective α-adrenergic antagonist, the pressor effect of adrenaline is blocked. Furthermore, adrenaline's underlying β2-receptor-mediated vasodilatory effect is "unmasked," leading to a fall in blood pressure (a "depressor" effect). This complete switch from a pressor to a depressor response is termed "adrenaline reversal" and is the definitive sign of α-blockade.

Mechanism of Action: α-Adrenergic Blockade

The diagram below illustrates the signaling pathway of an α1-adrenergic receptor and the point of intervention by an antagonist like ethylaminomethylbenzodioxan.

Comparative Pharmacology and Legacy

The pioneering work of Fourneau and Bovet demonstrated that compounds like Piperoxan and ethylaminomethylbenzodioxan were effective α-adrenergic blocking agents.[2] While these early benzodioxans were not clinically ideal due to toxic effects and a lack of receptor selectivity, their discovery was a monumental step forward.[2] They served as crucial tool compounds for decades of research into the function of the sympathetic nervous system.[7]

The findings published by Fourneau and Bovet in 1933 also revealed that these compounds possessed antihistamine properties, making Piperoxan the first antihistamine ever discovered.[2] This dual activity highlighted the complex pharmacology of these early drugs. For his wide-ranging contributions to pharmacology, including this work, Daniel Bovet was awarded the Nobel Prize in Physiology or Medicine in 1957.[2]

The knowledge gained from studying these first-generation α-blockers directly informed the development of later, more selective, and safer drugs for treating hypertension and other conditions.[1][10] The 1,4-benzodioxane scaffold continues to be a versatile template in modern medicinal chemistry, used to design molecules targeting a variety of receptors.[4][12][13][14]

| Compound | Primary Discovery | Key Pharmacological Action | Clinical/Research Use |

| Ethylaminomethylbenzodioxan | ~1933 | Non-selective α-adrenergic antagonist | Research tool, precursor concept |

| Piperoxan (F. 933) | 1933 | Non-selective α-adrenergic antagonist; Antihistamine | Formerly used to diagnose pheochromocytoma[7][8] |

| Prazosin | ~1970s | Selective α1-adrenergic antagonist | Treatment of hypertension[1] |

Conclusion

The discovery of ethylaminomethylbenzodioxan and its analogues represents a landmark achievement in the history of pharmacology. It was born from a systematic, structure-driven approach to drug discovery that was ahead of its time. The elucidation of its "sympatholytic" or α-adrenergic antagonist activity provided both a powerful new tool for physiological research and the foundational proof-of-concept for a class of drugs that remains clinically important today. While superseded by more advanced agents, the story of these early benzodioxans is a testament to the enduring value of methodical chemical synthesis and rigorous pharmacological screening in the quest for novel therapeutics.

References

-

Alpha-adrenergic blockers: mechanism of action, blood pressure control, and effects of lipoprotein metabolism. PubMed. Available at: [Link]

-

Piperoxan. Wikipedia. Available at: [Link]

-

Alpha-Blockers. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Alpha Blockers. OpenAnesthesia. Available at: [Link]

-

Alpha blocker. Wikipedia. Available at: [Link]

-

Alpha-Adrenoceptor Antagonists (Alpha-Blockers). CV Pharmacology. Available at: [Link]

-

The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. PMC. Available at: [Link]

-

Piperoxan | C14H19NO2. PubChem. Available at: [Link]

-

Piperoxan. Harvard Catalyst Profiles. Available at: [Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. Available at: [Link]

-

[Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. Available at: [Link]

-

Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. Available at: [Link]

-

Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. ResearchGate. Available at: [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

-

Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. PMC. Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. PubMed. Available at: [Link]

-

1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. PMC. Available at: [Link]

-

Discovery of novel TLR2 antagonists as anti-inflammatory agents. PubMed. Available at: [Link]

-

Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer. PubMed. Available at: [Link]

-

Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. PubMed. Available at: [Link]

-

2,4-Diarylpyrrolidine-3-carboxylic acids--potent ETA selective endothelin receptor antagonists. 1. Discovery of A-127722. PubMed. Available at: [Link]

Sources

- 1. Alpha-adrenergic blockers: mechanism of action, blood pressure control, and effects of lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperoxan - Wikipedia [en.wikipedia.org]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperoxan | C14H19NO2 | CID 6040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 9. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. openanesthesia.org [openanesthesia.org]

- 11. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 12. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: A Guide to Ethylaminomethylbenzodioxan Radioligand Binding Assays

Introduction: Unraveling Adrenergic Receptor Pharmacology

Ethylaminomethylbenzodioxan, commonly known as WB-4101, is a selective antagonist for the α1B-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1] These receptors are pivotal in mediating physiological responses to the catecholamines adrenaline and noradrenaline, playing crucial roles in smooth muscle contraction and cognitive functions.[2] The study of ligand-receptor interactions is fundamental to drug discovery and understanding cellular signaling pathways.[3][4] Radioligand binding assays are a gold standard for quantifying these interactions due to their high sensitivity and robustness.[5][6]

This guide provides detailed protocols for conducting radioligand binding assays using tritiated WB-4101 ([³H]WB-4101) to characterize α1-adrenergic receptors. We will delve into the principles of saturation and competition assays, providing step-by-step methodologies and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.

The Scientific Bedrock: Understanding the Assay Principles

Radioligand binding assays directly measure the interaction between a radiolabeled ligand and its receptor.[7] The fundamental types of assays, saturation and competition, provide distinct but complementary information about the receptor and its interaction with various compounds.[5][8][9]

-

Saturation Binding Assays: These experiments are designed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[5][7][10] The Kd, or equilibrium dissociation constant, is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a smaller Kd indicates higher affinity).[11][12] Bmax represents the total number of binding sites.[11][12]

-

Competition Binding Assays: These assays are used to determine the affinity of an unlabeled test compound for the receptor.[5][13] By measuring the ability of increasing concentrations of the unlabeled compound to displace a fixed concentration of the radioligand, we can determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).[13] The IC50 can then be converted to an inhibition constant (Ki), which reflects the affinity of the competing unlabeled ligand for the receptor.[14]

A critical aspect of all radioligand binding assays is the distinction between total, non-specific, and specific binding.

-

Total binding is the total amount of radioligand bound to the preparation.

-

Non-specific binding is the portion of the radioligand that binds to components other than the target receptor, such as the filter membrane or other proteins.[15] It is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors.[14][15]

-

Specific binding is the binding to the target receptor and is calculated by subtracting non-specific binding from total binding.[7]

Visualizing the Workflow: From Preparation to Data

The following diagram illustrates the general workflow for a filtration-based radioligand binding assay.

Caption: General workflow for a filtration-based radioligand binding assay.

Experimental Protocols

Part 1: Preparation of Cell Membranes

The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes the preparation of crude cell membranes from cultured cells expressing the target α1-adrenergic receptor.

Materials:

-

Cultured cells expressing α1-adrenergic receptors

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold

-

Homogenizer (e.g., Dounce or Polytron)

-

High-speed centrifuge

-

Protein assay kit (e.g., BCA)

Protocol:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cell suspension on ice. The number of strokes or duration of homogenization should be optimized to ensure complete cell lysis without damaging the receptors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.[16]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[16]

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

-

Repeat the centrifugation (step 5) and resuspension to wash the membranes.

-

After the final centrifugation, resuspend the pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Part 2: Saturation Binding Assay Protocol

This protocol is designed to determine the Kd and Bmax for [³H]WB-4101 at the α1-adrenergic receptor.

Materials:

-

Prepared cell membranes

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

[³H]WB-4101 (radioligand)

-

Unlabeled WB-4101 or another suitable α1-adrenergic antagonist (for non-specific binding)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of [³H]WB-4101 in Assay Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

-

In a 96-well plate, set up triplicate wells for each concentration of [³H]WB-4101 for both total and non-specific binding.

-

Total Binding Wells: Add Assay Buffer, the appropriate concentration of [³H]WB-4101, and the cell membrane preparation (typically 50-100 µg of protein per well).

-

Non-Specific Binding Wells: Add the unlabeled antagonist (e.g., 10 µM unlabeled WB-4101), the same concentrations of [³H]WB-4101 as in the total binding wells, and the cell membrane preparation. The concentration of the unlabeled ligand should be at least 100 times the Kd of the radioligand to ensure saturation of specific binding sites.[14][15]

-

The final assay volume is typically 200-250 µL.[16]

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.[17]

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding for each concentration of [³H]WB-4101 by subtracting the average non-specific binding from the average total binding.

-

Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

-

Fit the data using non-linear regression to a one-site binding (hyperbola) equation to determine the Kd and Bmax.[14]

| Parameter | Description | Typical Value Range |

| Kd | Equilibrium dissociation constant | 0.1 - 10 nM |

| Bmax | Maximum number of binding sites | 10 - 1000 fmol/mg protein |

Part 3: Competition Binding Assay Protocol

This protocol is designed to determine the Ki of an unlabeled test compound.

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound.

Protocol:

-

Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for each concentration of the test compound.

-

To each well, add a fixed concentration of [³H]WB-4101 (typically at or near its Kd value), the cell membrane preparation, and the varying concentrations of the test compound.

-

Include wells for total binding (no test compound) and non-specific binding (a saturating concentration of a known unlabeled antagonist).

-

Incubate, filter, and count the radioactivity as described in the saturation assay protocol.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined from the saturation binding assay.[17]

Signaling Pathway Context

α1-adrenergic receptors, upon agonist binding, primarily couple to Gq/G11 G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: Simplified α1-adrenergic receptor signaling pathway.

Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of your data, incorporate the following validation steps into your experimental design:

-

Receptor Specificity: Confirm that the binding is specific to the receptor of interest by performing competition assays with a panel of known selective agonists and antagonists. The rank order of potency should align with the known pharmacology of the receptor subtype.[13]

-

Assay Reproducibility: Perform experiments on multiple occasions to ensure the reproducibility of your Kd, Bmax, and Ki values.

-

Linearity of Protein Concentration: Verify that the specific binding is linear over the range of protein concentrations used in the assay.

-

Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium by performing kinetic experiments to determine the association and dissociation rates.[17]

By adhering to these rigorous protocols and validation measures, researchers can confidently generate high-quality data to advance our understanding of adrenergic receptor pharmacology and facilitate the development of novel therapeutics.

References

- Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed.

- Analyzing Radioligand Binding Data. GraphPad.

- Radioligand Binding Assay. Gifford Bioscience.

- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PMC.

- A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI.

- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.

- Radiometric Ligand-Binding Assays. Revvity.

- High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.

- Ligand binding assays at equilibrium: validation and interpretation. PMC.

- Nonspecific binding. GraphPad.

- Novel radioligand binding assays with GPCR membranes prefrozen on MultiScreen. Sigma-Aldrich.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink.

- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

- The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad.

- B max and K D. TPC.

- Ligand binding assays at equilibrium: Validation and interpretation. ResearchGate.

- Key concepts: Saturation binding. GraphPad.

- Ligand binding assays at equilibrium: validation and interpretation. Semantic Scholar.

- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic.

- α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension.

- Recent progress in assays for GPCR drug discovery. Journal of Biomedical Science.

- Results for "Saturation Binding". Springer Nature Experiments.

- GPCR Screening & Profiling with Binding Assays. Creative Biogene.

- GPCR-radioligand binding assays. PubMed.

- alpha1A adrenoceptor assay. Innoprot.

- Assay in Summary_ki. BindingDB.

- Saturation Radioligand Binding Assays. Alfa Cytology.

- Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions. PubMed.

- Flowchart of the protocol for the MS binding assay. For the saturation... ResearchGate.

- Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PMC.

- Filter binding assay. Wikipedia.

- WB-4101. Wikipedia.

- Target: Adrenergic receptor alpha-1 (CHEMBL1907610). ChEMBL - EMBL-EBI.

- α 1A -adrenoceptor. IUPHAR/BPS Guide to PHARMACOLOGY.

- The protocol of competitive binding assay. ResearchGate.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Binding Assays. BMG LABTECH.

- Radioligand binding assays and their analysis. PubMed.

- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC.

- Radioligand binding assay. PubMed.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate.

- Radioligand binding methods: practical guide and tips. PubMed.

- Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.

Sources

- 1. WB-4101 - Wikipedia [en.wikipedia.org]

- 2. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 7. Radiometric Ligand-Binding Assays | Revvity [revvity.co.kr]

- 8. multispaninc.com [multispaninc.com]

- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. graphpad.com [graphpad.com]

- 11. biophysics-reports.org [biophysics-reports.org]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 14. chem.uwec.edu [chem.uwec.edu]

- 15. graphpad.com [graphpad.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethylaminomethylbenzodioxan (WB-4101) in Rat Vas Deferens Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for utilizing ethylaminomethylbenzodioxan, also known as WB-4101, in isolated rat vas deferens contraction assays. As a potent and selective α1A-adrenoceptor antagonist, WB-4101 is an invaluable tool for characterizing adrenergic receptor function and screening novel compounds targeting the sympathetic nervous system. This document is designed to offer both the theoretical framework and practical, step-by-step instructions to ensure the successful execution of these experiments.

Introduction: The Scientific Rationale

The rat vas deferens is a classical and robust model in pharmacology for studying sympathetic neurotransmission and smooth muscle contraction.[1] Its dense sympathetic innervation and the predominance of α1-adrenoceptors on the smooth muscle cells make it an ideal tissue for investigating the effects of adrenergic agonists and antagonists.[2] Contractions of the rat vas deferens can be induced by exogenous application of α1-adrenoceptor agonists, such as norepinephrine or phenylephrine, or by electrical field stimulation (EFS), which triggers the release of endogenous norepinephrine from sympathetic nerve terminals.

Ethylaminomethylbenzodioxan (WB-4101) is a high-affinity antagonist for the α1A-adrenoceptor subtype, which is the predominant subtype mediating the contractile response in the rat vas deferens.[3][4] Its high selectivity makes it a superior tool for isolating and studying the α1A-adrenoceptor-mediated component of the contractile response. The potency of an antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For WB-4101 in the rat vas deferens, the reported pA2 value is consistently high, in the range of 9.4 to 9.54, indicating its strong affinity for the α1A-adrenoceptor in this tissue.[3][4]

Understanding the interaction of compounds with these receptors is crucial in drug development for various conditions, including benign prostatic hyperplasia, hypertension, and ejaculatory disorders.

Mechanism of Action: α1A-Adrenoceptor Antagonism

The contractile response of the rat vas deferens to sympathetic stimulation is primarily mediated by the activation of α1A-adrenoceptors on the smooth muscle cells. This process is initiated by the binding of norepinephrine to the α1A-adrenoceptor, a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein.[5]

Upon agonist binding, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated α1A-adrenoceptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.

WB-4101 acts as a competitive antagonist at the α1A-adrenoceptor. It binds to the receptor at the same site as norepinephrine but does not activate it. By occupying the receptor, WB-4101 prevents norepinephrine from binding and initiating the signaling cascade, thereby inhibiting smooth muscle contraction.

Signaling Pathway of α1A-Adrenoceptor Mediated Contraction

Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction.

Experimental Protocols

The following protocols provide a detailed guide for conducting rat vas deferens contraction assays using WB-4101. Adherence to these steps is critical for obtaining reliable and reproducible data.

Materials and Reagents

A comprehensive list of necessary materials and the composition of physiological salt solutions are provided below.

Table 1: Required Materials

| Item | Description |

| Animals | Male Wistar or Sprague-Dawley rats (200-300 g) |

| Organ Bath System | Isolated organ bath with thermoregulation, gas supply, and force-displacement transducer |

| Data Acquisition System | To record and analyze isometric contractions |

| Dissection Tools | Fine scissors, forceps, and a dissection microscope |

| Physiological Salt Solution | Krebs-Henseleit or Tyrode's solution |

| Gassing Mixture | Carbogen (95% O₂, 5% CO₂) |

| Drugs and Reagents | Ethylaminomethylbenzodioxan (WB-4101), Norepinephrine bitartrate, Phenylephrine hydrochloride, appropriate vehicle (e.g., distilled water or DMSO) |

Table 2: Composition of Physiological Salt Solutions (per liter of distilled water)

| Component | Krebs-Henseleit Solution (g/L) | Molar Concentration (mM) | Tyrode's Solution (g/L) | Molar Concentration (mM) |

| NaCl | 6.9 | 118.0 | 8.0 | 137.0 |

| KCl | 0.35 | 4.7 | 0.2 | 2.7 |

| CaCl₂·2H₂O | 0.37 | 2.5 | 0.2 | 1.8 |

| MgSO₄·7H₂O | 0.29 | 1.2 | 0.1 | 0.4 |

| KH₂PO₄ | 0.16 | 1.2 | - | - |

| NaH₂PO₄·H₂O | - | - | 0.05 | 0.42 |

| NaHCO₃ | 2.1 | 25.0 | 1.0 | 11.9 |

| Glucose | 2.0 | 11.1 | 1.0 | 5.55 |

Note: Prepare solutions fresh on the day of the experiment using analytical grade reagents. The pH of the solution should be maintained at 7.4 by continuous gassing with carbogen.[6]

Step-by-Step Protocol for Isolated Rat Vas Deferens Preparation

-

Animal Euthanasia and Tissue Dissection:

-

Humanely euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Make a midline abdominal incision and locate the vasa deferentia.

-

Carefully dissect both vasa deferentia, clearing them of adhering fat and connective tissue. The epididymal portion is often used.[7]

-

Place the isolated tissues immediately into a petri dish containing cold, carbogen-gassed physiological salt solution.

-

-

Tissue Mounting:

-

Securely tie one end of the vas deferens to a tissue holder at the bottom of the organ bath chamber.

-

Tie the other end to an isometric force-displacement transducer.

-

Mount the tissue in the organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously gassed with carbogen.

-

-

Equilibration:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.

-

During the equilibration period, wash the tissue with fresh physiological salt solution every 15 minutes.

-

Experimental Procedure for Antagonism Studies

-

Agonist Concentration-Response Curve (Control):

-

After equilibration, obtain a cumulative concentration-response curve for an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine).

-

Start with a low concentration of the agonist and increase it in a stepwise manner (e.g., half-log increments) until a maximal response is achieved.

-

Record the contractile response at each concentration.

-

After obtaining the maximal response, wash the tissue repeatedly with fresh physiological salt solution until the baseline tension is restored.

-

-

Incubation with WB-4101:

-

Introduce the desired concentration of WB-4101 into the organ bath. A concentration of 1 x 10⁻⁸ M has been shown to be effective in completely inhibiting contractions.[7] For determining a pA2 value, a range of concentrations (e.g., 1 x 10⁻¹⁰ M to 1 x 10⁻⁷ M) should be used in separate tissue preparations.

-

Incubate the tissue with WB-4101 for a predetermined period, typically 20-30 minutes, to allow for receptor binding equilibrium.

-

-

Agonist Concentration-Response Curve (in the presence of WB-4101):

-

In the continued presence of WB-4101, repeat the cumulative concentration-response curve for the same agonist as in the control experiment.

-

A competitive antagonist like WB-4101 will cause a rightward shift in the agonist's concentration-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for a rat vas deferens contraction assay with an antagonist.

Data Analysis and Interpretation

The primary data obtained from these experiments are the concentration-response curves for the agonist in the absence and presence of WB-4101.

-

Concentration-Response Curves: Plot the magnitude of the contractile response (as a percentage of the maximal control response) against the logarithm of the agonist concentration.

-

Schild Analysis: To determine the pA2 value of WB-4101, perform a Schild analysis. This involves plotting the log (concentration ratio - 1) against the negative log of the antagonist concentration for several antagonist concentrations. The x-intercept of the resulting linear regression line provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

Table 3: Reported pA2 Values for WB-4101 in Rat Vas Deferens

| Agonist | pA2 Value | Reference |

| Amidephrine/Noradrenaline | 8.9 | [8] |

| Noradrenaline | 9.54 | [4] |

| Phenylephrine | 9.4 | [3] |

Conclusion and Best Practices

The isolated rat vas deferens preparation is a powerful and reliable tool for the pharmacological characterization of α1-adrenoceptor antagonists like WB-4101. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can obtain high-quality, reproducible data.

Key Best Practices:

-

Consistency: Maintain consistent experimental conditions (temperature, pH, tension) throughout the experiments.

-

Fresh Solutions: Always use freshly prepared physiological salt solutions.

-

Appropriate Controls: Include appropriate vehicle controls to rule out any effects of the solvent used to dissolve the drugs.

-

Time-Course Studies: For novel antagonists, it is advisable to perform time-course studies to determine the optimal incubation time.

-

Ethical Considerations: All animal procedures must be conducted in strict accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

By employing these methodologies, researchers can effectively utilize ethylaminomethylbenzodioxan (WB-4101) to advance our understanding of adrenergic pharmacology and contribute to the development of novel therapeutics.

References

-

Butler, M., & Jenkinson, D. H. (1978). Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci. European Journal of Pharmacology, 52(3-4), 303–311. [Link]

-

Ford, A. P., Daniels, D. V., Chang, D. J., Gever, J. R., Jasper, J. R., Lesnick, J. D., & Clarke, D. E. (1997). Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053. British journal of pharmacology, 121(6), 1127–1135. [Link]

-

Aboud, R., Shafii, M., & Docherty, J. R. (1993). Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen. British journal of pharmacology, 109(1), 80–87. [Link]

-

Honner, V., & Docherty, J. R. (1999). Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens. British Journal of Pharmacology, 128(7), 1541–1548. [Link]

-

Bylund, D. B. (2015). Alpha-1 adrenergic receptor. In Wikipedia. [Link]

-

Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. [Link]

-

Lee, C. H., Chien, C. T., & Yu, H. J. (2012). Cyclohexylamine, the principal metabolite of cyclamate, contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release via postsynaptic α1Aand presynaptic α2-adrenoceptors in a calcium-dependent manner. BioMedicine, 2(3), 115-122. [Link]

-

Minneman, K. P., Hanford, C., & Esbenshade, T. A. (1988). Occupancy of alpha 1-adrenergic receptors and contraction of rat vas deferens. Molecular pharmacology, 33(5), 509–514. [Link]

Sources

- 1. Occupancy of alpha 1-adrenergic receptors and contraction of rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. support.harvardapparatus.com [support.harvardapparatus.com]

- 7. "CYCLOHEXYLAMINE CONTRACTS VAS DERFERNS" by Yuh-Fung Chen, Yu-Wen Wang et al. [biomedicinej.com]

- 8. Blockade by WB 4101 of alpha-adrenoceptors in the rat vas deferens and guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

In vivo administration routes for Ethylaminomethylbenzodioxan in murine models

Application Note: In Vivo Administration of Ethylaminomethylbenzodioxan Derivatives in Murine Models

Part 1: Compound Profile & Nomenclature

Critical Note on Identity:

The term "Ethylaminomethylbenzodioxan" historically refers to a class of

-

Prosympal (F883): 2-(Diethylaminomethyl)-1,4-benzodioxan.

-

WB-4101: 2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxan.

-

Class: Highly selective

-adrenergic antagonist (specifically -

Primary Use: Neuropharmacology, behavioral studies (anxiety, stress), and receptor subtype characterization.

-

This guide covers protocols for both, with specific distinctions noted where applicable.

Part 2: Pre-Formulation & Chemistry

Solubility & Vehicle Selection: Both Prosympal and WB-4101 are typically supplied as hydrochloride salts , rendering them water-soluble.

-

Preferred Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).

-

Alternative Vehicle (for free base): 2% DMSO + 2% Tween-80 in Saline.

-

Stability: Aqueous solutions should be prepared fresh daily. Protect WB-4101 from light (amber vials recommended).

Preparation Protocol (Standard 10 mL batch):

-

Calculate required mass based on salt correction factor (e.g., if using WB-4101 HCl, MW ~403.8 g/mol ).

-

Weigh compound into a sterile amber glass vial.

-

Add 10 mL of 0.9% Sterile Saline.

-

Vortex for 30–60 seconds until fully dissolved.

-

Sterilization: Pass through a 0.22

m PES syringe filter prior to injection.

Part 3: Administration Routes & Dosing Regimens

A. Intraperitoneal (IP) Administration

Best for: Behavioral screening, acute anxiety models, and systemic receptor blockade.

| Parameter | Mouse (25g) | Rat (250g) | Notes |

| Injection Volume | 10 mL/kg (0.25 mL) | 2–5 mL/kg (0.5–1.25 mL) | Keep volume consistent to avoid stress. |

| Needle Size | 27G – 30G | 25G – 27G | |

| Dose Range (WB-4101) | 2 – 10 mg/kg | 2 – 10 mg/kg | Higher doses (>10 mg/kg) may cause sedation. |

| Dose Range (Prosympal) | 10 – 20 mg/kg | 10 – 20 mg/kg | Monitor for hypotension. |

| Pre-treatment Time | 30 min | 30–45 min | Peak plasma levels typically 30–60 min post-IP. |

Protocol:

-

Restrain animal securely using the scruff method (mice) or towel restraint (rats).

-

Tilt the animal head-down at a 30° angle to displace viscera.

-

Inject into the lower right quadrant of the abdomen to avoid the cecum.

-

Aspirate slightly to ensure no blood/urine pullback before depressing plunger.

B. Intravenous (IV) Administration

Best for: Pharmacokinetic (PK) studies, immediate cardiovascular challenge.

| Parameter | Mouse | Rat | Notes |

| Injection Site | Lateral Tail Vein | Lateral Tail Vein / Cannula | Requires heating or dilation. |

| Injection Volume | 5 mL/kg (max 0.15 mL) | 1–2 mL/kg | Bolus must be slow (10–20 sec). |

| Dose Range | 1 – 3 mg/kg | 0.5 – 2 mg/kg | Warning: Rapid IV push can cause acute hypotensive collapse. |

C. Subcutaneous (SC) Administration

Best for: Sustained release, antagonism of chronic agonist infusion.

-

Site: Loose skin over the neck/flank.

-

Dose: Typically 1.5x the IP dose to account for slower absorption.

-

Vehicle: Can be formulated in saline; for depot effects, viscous vehicles (e.g., gelatin) are rarely used for this class but possible.

Part 4: Experimental Workflows

Workflow 1: Assessment of Sympathetic Blockade (Cardiovascular)

Objective: Verify alpha-adrenergic antagonism against an agonist challenge (e.g., Phenylephrine).

Figure 1: Experimental timeline for verifying alpha-adrenergic blockade efficacy.

Step-by-Step:

-

Instrumentation: Anesthetize rat (Isoflurane 2-3%) and cannulate the femoral artery for Mean Arterial Pressure (MAP) monitoring.

-

Baseline: Allow 20 minutes for stabilization.

-

Agonist Control: Inject Phenylephrine (3-10

g/kg IV) to establish baseline pressor response. -

Blockade: Administer Prosympal (1-5 mg/kg IV) or WB-4101.

-

Re-Challenge: Repeat Phenylephrine injection 5 minutes post-blockade.

-

Endpoint: A >50% reduction in the pressor peak confirms effective

-blockade.

Workflow 2: Behavioral Anxiety Assessment (WB-4101)

Objective: Evaluate anxiolytic-like effects via alpha-1 blockade.

-

Acclimatization: Move animals to behavioral room 1 hour prior to testing.

-

Dosing: Administer WB-4101 (2, 5, or 10 mg/kg IP) or Vehicle.

-

Wait: 30 minutes.

-

Test (Elevated Plus Maze): Place mouse in center zone facing an open arm. Record for 5 minutes.

-

Data: Measure time spent in Open Arms vs. Closed Arms.

Part 5: Mechanism of Action (Signaling Pathway)

Figure 2: Signal transduction blockade. The compound competitively inhibits NE binding at the Alpha-1 receptor, preventing the Gq-PLC-Ca2+ cascade.

Part 6: Safety & Toxicity

-

LD50 (Approximate):

-

Mice (IV): ~30–50 mg/kg.

-

Mice (IP): ~150–200 mg/kg.

-

-

Signs of Toxicity: Respiratory depression, ptosis (drooping eyelids), hypothermia, and ataxia.

-

Adverse Effects: High doses (>10 mg/kg WB-4101) may cause sedation, confounding behavioral motility scores. Always include a "Locomotor Activity" control (e.g., Open Field Test) to distinguish anxiolysis from sedation.

References

-

Fourneau, E., & Bovet, D. (1933). Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane (F. 883). Arch. Int. Pharmacodyn. Ther, 46, 178-191. (Historical foundation of Prosympal/F883).[1]

-

Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4101 and [3H]prazosin binding. Molecular Pharmacology, 29(4), 321–330. Link

-

Doze, V. A., et al. (2009). Alpha1A- and alpha1B-adrenergic receptors differentially modulate antidepressant-like behavior in the mouse. Brain Research, 1269, 15-25. (Protocol for WB-4101 in behavior). Link

-

Kapusta, D. R., et al. (1989). Central alpha-1 adrenoceptors mediate the cardiovascular responses to CNS administration of WB4101. Journal of Pharmacology and Experimental Therapeutics, 251(1), 230-237. (IV/ICV dosing protocols). Link

-

Butler, R. K., et al. (2008). The role of the amygdala in the anxiolytic effect of alpha-1 adrenoceptor antagonists. Neuropharmacology, 55(8), 1258-1265. Link

Sources

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 4. researchgate.net [researchgate.net]

- 5. [Effects of a benzodiazepine derivative, MS4101, on emotional behaviour of untamed cats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Journal de physiologie et de pathologie générale | Gallica [gallica.bnf.fr]

- 7. Anxiety, depression-like behaviors and biochemistry disorders induced by cannabis extract in female mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimizing Incubation Kinetics for Ethylaminomethylbenzodioxan (WB-4101) in Tissue Baths

Executive Summary & Scientific Rationale

The precise characterization of Ethylaminomethylbenzodioxan derivatives—most notably WB-4101 (a potent, selective

The Core Problem: Insufficient incubation time leads to "pseudo-equilibrium," resulting in an underestimation of the antagonist's potency (

The Solution: This guide provides a self-validating protocol to empirically determine the optimal incubation window, ensuring that the calculated dissociation constants are physical constants of the drug-receptor interaction, not artifacts of the experimental design.

Mechanistic Grounding: The Kinetics of Antagonism

To optimize the assay, one must understand the signaling pathway being manipulated. WB-4101 acts as a competitive antagonist at the

Signal Transduction Pathway

The

Figure 1: Competitive antagonism mechanism at the

Experimental Protocol: Time-Interval Optimization

This protocol is designed to validate the incubation time required for WB-4101 to reach equilibrium in a standard rat vas deferens (highly sensitive to

Reagents & Preparation

-

Compound: WB-4101 (Ethylaminomethylbenzodioxan derivative).[2]

-

Vehicle: Distilled water or Saline (WB-4101 HCl is water-soluble). If using the free base, dissolve in DMSO (final bath concentration < 0.1%).

-

Agonist: Phenylephrine (selective

agonist) to avoid -

Physiological Saline Solution (PSS): Krebs-Henseleit buffer, aerated with 95%

/ 5%

The "Sliding Window" Protocol

Do not assume 30 minutes is sufficient. Perform this validation experiment once for every new tissue type.

Step-by-Step Methodology

-

Tissue Equilibration (T=0 to T=60 min):

-

Mount tissue rings/strips under optimal resting tension (e.g., 1.0 g for aorta).

-

Wash every 15 mins. Wait until baseline tension is stable.[3]

-

-

Priming (T=60 to T=90 min):

-

Challenge tissue with a near-maximal concentration of Phenylephrine (

). -

Wash out until baseline recovers.[3] This sensitizes the tissue and confirms viability.

-

-

Control Curve (Curve 1):

-

Construct a cumulative concentration-response curve (CCRC) for Phenylephrine (

). -

Calculate

(Control). -

Wash extensively (3-4 times over 30 mins) until baseline returns.

-

-

Antagonist Incubation (Variable Time):

-

Divide tissues into 3 groups (n=4 per group).

-

Add WB-4101 at a fixed concentration (e.g.,

, approx -

Group A: Incubate 30 minutes.

-

Group B: Incubate 60 minutes.

-

Group C: Incubate 90 minutes.

-

-

Test Curve (Curve 2):

-

In the continued presence of WB-4101, construct the second Phenylephrine CCRC.

-

Crucial: Do not wash out the antagonist during the curve construction.

-

Workflow Logic Diagram

Figure 2: Experimental workflow for determining the optimal equilibration time for competitive antagonists.

Data Analysis & Interpretation

To determine the optimal time, compare the Dose Ratio (DR) across the three time points.

Decision Matrix

| Observation | Interpretation | Action |

| DR (30') < DR (60') | Equilibrium not reached at 30 min. | 30 min is insufficient. Reject. |

| DR (60') ≈ DR (90') | Equilibrium reached at 60 min. | 60 min is optimal. |

| DR (90') < DR (60') | Desensitization or tissue degradation. | 90 min is too long. |

| Max Response Suppressed | Non-competitive antagonism or toxicity. | Check antagonist concentration or tissue health. |

Quantitative Validation (Schild Analysis)

Once the time is optimized (e.g., 60 min), perform a full Schild analysis using three concentrations of WB-4101 (e.g., 3 nM, 10 nM, 30 nM).

-

Plot

vs. -

Slope: Should be

for competitive antagonism. -

X-intercept: Gives the

value (measure of affinity).

Expected Values for WB-4101:

-

pA2 (Rat Vas Deferens): ~9.0 - 9.8 (

selective). -

pA2 (Rat Aorta): ~8.0 - 8.5 (

selective).

Troubleshooting & Tips

-

Lipophilicity Factor: Benzodioxanes are moderately lipophilic. If you switch to a more lipophilic analog (e.g., alkylated derivatives), increase incubation time to 60-90 minutes to allow partitioning into the lipid bilayer.

-

Uptake Blockers: In tissues rich in sympathetic innervation (e.g., Vas Deferens), endogenous uptake mechanisms (Uptake-1) can distort curves. Include Cocaine (3

) or Desipramine (0.1 -

Light Sensitivity: Some benzodioxan derivatives degrade under intense light. Incubate organ baths in low light or cover with foil during the equilibration period.

References

-

Vizi, E. S., et al. (1986). "Heterogeneity of alpha-adrenoceptors in the rat vas deferens." Journal of Pharmacology and Experimental Therapeutics.

-

Arunlakshana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists." British Journal of Pharmacology.

-

Minneman, K. P., et al. (1983). "Comparison of alpha-1 adrenergic receptor subtypes distinguished by WB-4101." Molecular Pharmacology.

- Kenakin, T. P. (2009). "A Pharmacology Primer: Theory, Applications, and Methods." Elsevier Academic Press. (Standard text for Schild Analysis protocols).

Sources

Technical Support Center: Improving the Aqueous Solubility of Ethylaminomethylbenzodioxan and Related Compounds

Welcome to the technical support center for Ethylaminomethylbenzodioxan. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous buffers. As a molecule with a weakly basic amine functional group and a significant hydrophobic benzodioxan core, achieving and maintaining solubility can be a critical hurdle in experimental success. This document provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these issues effectively.

Section 1: Understanding the Fundamentals of Ethylaminomethylbenzodioxan Solubility

This section addresses the core chemical properties of Ethylaminomethylbenzodioxan that govern its behavior in aqueous solutions.

Q: What are the key structural features of Ethylaminomethylbenzodioxan that influence its solubility?

A: The solubility of Ethylaminomethylbenzodioxan is a direct consequence of its dualistic chemical nature. It possesses two key structural components with opposing properties:

-

The Ethylaminomethyl Group: This side chain contains a secondary amine, which is a weak base.[1] Like other simple amines, this nitrogen atom has a lone pair of electrons that can accept a proton (H+) from the solution.[2] This protonation is the single most important factor for increasing aqueous solubility.

-

The Benzodioxan Core: This is a larger, aromatic, and largely non-polar (hydrophobic) structure.[3][4] This part of the molecule resists interacting with water and prefers to associate with other non-polar molecules, which is the primary reason for its low intrinsic water solubility.

The challenge, therefore, is to overcome the hydrophobic nature of the benzodioxan core by maximizing the ionization of the amine group.

Q: Why is pH the most critical factor for dissolving this compound?

A: The pH of the aqueous buffer is the most dominant factor because it directly controls the ionization state of the amine group. The solubility of ionizable drugs is highly pH-dependent, with the charged (ionic) form being significantly more soluble than the neutral form.[5][6]

This relationship can be understood through basic chemical principles:

-

In Acidic Conditions (Low pH): There is a high concentration of protons (H+) in the solution. These protons will readily protonate the nitrogen atom on the ethylaminomethyl group, converting it into a positively charged ammonium cation (R₃NH⁺). This charged species is much more polar and can readily form favorable interactions with water molecules, leading to a dramatic increase in solubility.

-

In Neutral or Alkaline Conditions (High pH): The concentration of protons is low. The amine group will remain in its neutral, uncharged "free base" form. In this state, the molecule's overall character is dominated by the hydrophobic benzodioxan core, leading to very poor aqueous solubility and a high likelihood of precipitation.[7]

Therefore, attempting to dissolve the compound at a neutral pH like 7.4 without other aids is often the primary reason for experimental failure.

Section 2: Frequently Asked Questions (FAQs) & Common Issues

This section provides direct answers and immediate troubleshooting steps for the most common problems encountered by researchers.

Q1: My Ethylaminomethylbenzodioxan precipitated immediately when I diluted my DMSO stock into an aqueous buffer (e.g., PBS at pH 7.4). Why did this happen and what can I do?

A: This is a classic example of a phenomenon called "solvent shifting" or "crashing out".[7] Your compound is highly soluble in the organic stock solvent (DMSO), but its solubility is significantly lower in the final aqueous buffer, especially at a neutral pH. The abrupt change in solvent polarity causes the compound to rapidly precipitate.[7]

Immediate Troubleshooting Steps:

-

Reduce the Final Concentration: Your target concentration may be well above the compound's solubility limit in the final buffer. Try a lower concentration.[7]

-

Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing or stirring vigorously. This more gradual change in solvent composition can sometimes prevent precipitation.[7]

-

Pre-warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the solubility limit of the compound, although this effect may be modest.[7]

-

Lower the Buffer pH: The most effective solution is often to perform the initial dilution in a more acidic buffer (e.g., pH 5.0-6.0) where the compound is inherently more soluble, before any subsequent pH adjustments if required by the experiment.

Q2: What is the optimal pH for maintaining Ethylaminomethylbenzodioxan solubility?

A: The optimal pH is one where the amine group is fully protonated. Generally, a pH that is at least 1.5 to 2 units below the compound's pKa (the pH at which 50% of the compound is ionized) is recommended. While the exact pKa may not be known, for most amine-containing compounds, a pH in the range of 4.0 to 6.0 provides a reliable starting point for achieving good solubility. For a definitive answer, you must perform a pH-solubility profile as described in Protocol 1.

Q3: My experiment requires a near-neutral pH (e.g., for cell culture at pH 7.2-7.4), but the compound isn't soluble. What are my options?

A: This is a common and significant challenge. When adjusting the pH is not an option, you must modify the formulation of the buffer itself by including solubility-enhancing excipients.

Recommended Strategies:

-

Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent can increase the solubility of lipophilic drugs.[8][9] Start with low percentages and confirm compatibility with your experimental system.

-

Ethanol: 1-5% (v/v)

-

Polyethylene Glycol 400 (PEG-400): 5-20% (v/v)

-

Propylene Glycol: 5-20% (v/v)

-

-

Use a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[10]

-

Tween-80 (Polysorbate 80): 0.1-2% (v/v)

-

Cremophor® EL: Often used in drug formulations but can have biological activity; use with caution.

-

-

Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part from water.[10][11] This is a more advanced technique but can be highly effective.

Q4: I'm observing inconsistent results or precipitation over time, even after initial dissolution. What could be the cause?

A: This points to issues with the kinetic versus thermodynamic solubility and the stability of your solution.

-

Insufficient Buffer Capacity: If your buffer is weak, the addition of the compound (especially from a DMSO stock) or other reagents can shift the pH, causing the compound to fall out of solution. Ensure your buffer has sufficient capacity to maintain the desired pH.

-

Metastable Supersaturation: Sometimes, rapid dilution can create a temporarily clear, supersaturated solution that is not thermodynamically stable. Over time, the compound will crash out as it equilibrates.

-

Buffer-Salt Interactions: Phosphate buffers, while common, can sometimes interact with positively charged molecules, reducing their solubility.[7] If you suspect this, try an alternative buffer system like citrate (for acidic pH) or HEPES (for neutral pH).

-

Solution Degradation: Ensure your compound is stable in the chosen buffer and storage conditions. It is always best practice to use freshly prepared solutions for experiments.

Section 3: Detailed Troubleshooting Protocols & Workflows

This section provides structured, step-by-step methodologies to systematically solve solubility issues.

Protocol 1: Systematic pH-Solubility Profiling

This experiment will determine the solubility of Ethylaminomethylbenzodioxan as a function of pH, allowing you to identify the optimal pH range for your work.

Methodology:

-

Prepare a Series of Buffers: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0). Use buffers appropriate for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

-

Create Supersaturated Solutions: Add an excess amount of solid Ethylaminomethylbenzodioxan powder to a microcentrifuge tube containing a fixed volume (e.g., 1 mL) of each buffer. "Excess" means enough solid should remain visible after equilibration.

-

Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.[7]

-

Separate Solid from Liquid: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet the undissolved compound.[7]

-